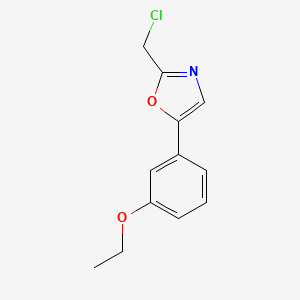![molecular formula C13H14N2O3 B2416630 N-[4-(3-オキソモルホリン-4-イル)フェニル]プロプ-2-エンアミド CAS No. 2396580-54-2](/img/structure/B2416630.png)
N-[4-(3-オキソモルホリン-4-イル)フェニル]プロプ-2-エンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide is an organic compound with the molecular formula C13H14N2O3
科学的研究の応用
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the production of various chemical products.
作用機序
Target of Action
The primary target of N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide, also known as Morpholinyl ChalconeIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling.
Mode of Action
The exact mode of action of Morpholinyl Chalcone is not well understood. It is hypothesized that the compound interacts with its target protein, potentially altering its function or signaling pathways.
Biochemical Pathways
Given its potential interaction with Integrin alpha-L, it may influence pathways related to cell adhesion and cell-surface mediated signaling
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Result of Action
Given its potential interaction with Integrin alpha-L, it may influence cell adhesion and signaling, potentially affecting cellular function and communication
準備方法
The synthesis of N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide involves several steps. One common method includes the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine (TEA) at 40°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide can be compared with other similar compounds such as cinnamic acid derivatives. These compounds share a similar structure but differ in their specific functional groups and biological activities.
特性
IUPAC Name |
N-[4-(3-oxomorpholin-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-12(16)14-10-3-5-11(6-4-10)15-7-8-18-9-13(15)17/h2-6H,1,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPHPBWGVVXRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)




![5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416563.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2416565.png)

![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)
